N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide
Description
This compound is a bifunctional ethanediamide derivative containing a 1,3-thiazole core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The ethyl linker connects the thiazole moiety to the ethanediamide group, which is further substituted with a 3-nitrophenyl group. Its synthesis likely involves multi-step reactions, including thiazole ring formation, alkylation, and amide coupling, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-12-17(30-20(23-12)13-5-7-14(21)8-6-13)9-10-22-18(26)19(27)24-15-3-2-4-16(11-15)25(28)29/h2-8,11H,9-10H2,1H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZCNGROIDSXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities, along with a fluorophenyl group that may enhance its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Properties
Compounds containing thiazole rings are frequently associated with antimicrobial activity . Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains. For instance, a study on similar thiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects due to structural similarities.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in several studies. Thiazole derivatives are known to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies suggest that the presence of the fluorophenyl group may enhance these effects by improving binding affinity to COX enzymes .
Anticancer Activity
Thiazole compounds have been investigated for their anticancer properties . Research has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. A recent study indicated that similar thiazole derivatives could significantly reduce cell viability in breast cancer cell lines by triggering apoptotic pathways . Given the structural characteristics of this compound, it is hypothesized that it may possess similar anticancer activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis method, which involves reacting substituted thioureas with α-halo ketones.
- Introduction of Functional Groups : The addition of the fluorophenyl and nitrophenyl groups can be accomplished through electrophilic aromatic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions between the thiazole derivative and appropriate amines.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives reported in the evidence, particularly in the thiazole/ethanediamide framework. Below is a comparative analysis:
Key Observations:
Substituent Effects :
- The 3-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to the 4-fluorophenyl analog in . This could influence binding affinity in enzymatic targets.
- 4-Fluorophenyl vs. 4-chlorophenyl (): Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
Synthetic Pathways :
- Thiazole formation (e.g., via Hantzsch synthesis) and amide coupling (as in ) are critical steps. The target compound’s ethyl linker suggests a nucleophilic substitution or Michael addition during synthesis .
Bioactivity Inference :
- ZINC C20028245 () shares the nitro-phenylacetamide motif, which is associated with chemokine receptor modulation. This implies the target compound may interact with similar pathways .
- Triazole-thiones () exhibit tautomerism-dependent activity, suggesting that the target’s thiazole-ethanediamide scaffold might also adopt bioactive conformations .
Data Table: Physicochemical Properties (Inferred)
Q & A
Q. What are the optimal synthetic conditions and characterization techniques for this compound?
The synthesis requires multi-step reactions under controlled conditions. Key steps include:
- Temperature control (e.g., maintaining 0–5°C during acylation to prevent side reactions) and inert atmospheres (argon/nitrogen) to avoid oxidation .
- Solvent selection (e.g., dimethylformamide for nucleophilic substitutions) and catalysts (triethylamine for acid scavenging) .
- Purification via column chromatography or recrystallization to isolate the product . Characterization employs ¹H/¹³C NMR to confirm functional groups and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation combines:
- X-ray crystallography for bond lengths/angles and stereochemistry .
- Computational chemistry (e.g., density functional theory (DFT)) to predict electronic properties and compare with experimental data .
- FT-IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
Advanced Research Questions
Q. What strategies mitigate low yield or impurities during synthesis?
- Reaction optimization : Adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) and use microwave-assisted synthesis to enhance efficiency .
- By-product analysis : Use LC-MS to trace impurities and modify protecting groups (e.g., tert-butoxycarbonyl) to block unwanted side reactions .
- Purification refinement : Employ preparative HPLC with a C18 column for challenging separations .
Q. How can researchers investigate the compound’s bioactivity and target interactions?
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Cellular cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Biophysical studies :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to target proteins .
- Molecular docking (AutoDock Vina) to predict binding poses with receptors like EGFR or PARP .
Q. How can contradictory bioactivity data across studies be resolved?
- Variable analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) that may alter results .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains discrepancies .
- Structural analogs : Synthesize derivatives (e.g., replacing the 3-nitrophenyl group with 4-cyanophenyl) to isolate structure-activity relationships .
Q. Which computational methods predict the compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Simulate solvation in water/octanol to estimate logP and membrane permeability .
- Degradation pathways : Use Gaussian-based transition state modeling to identify hydrolysis-prone motifs (e.g., ester groups) .
Q. How can structural modifications improve pharmacokinetics?
- Bioisosteric replacement : Substitute the 4-fluorophenyl group with a trifluoromethylpyridine to enhance metabolic stability .
- Prodrug design : Introduce a phosphate ester at the amide nitrogen for enhanced aqueous solubility .
- Pharmacophore modeling (MOE software): Identify critical hydrogen-bond acceptors (e.g., thiazole sulfur) for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
